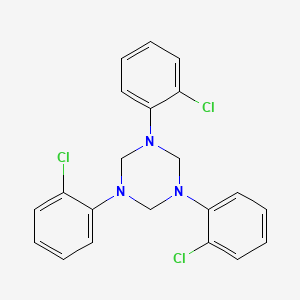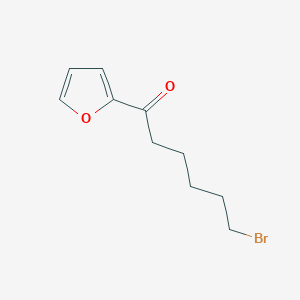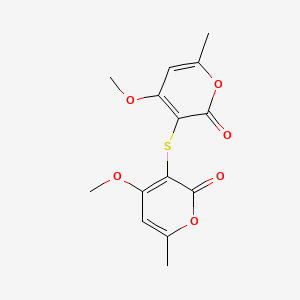
1,1,2,3,4-Pentachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions. The process requires careful monitoring of temperature and pressure to ensure selective chlorination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where butane and chlorine gas are introduced. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of compounds like 1,1,2,3,4-pentafluorobutane when reacted with fluorine sources.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of other chlorinated compounds and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2,3,4-Pentachlorobutane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,3,3-Pentachlorobutane
- 1,2,2,3,4-Pentachlorobutane
- 1,1,2,3,3-Pentachlorobutane
Comparison: 1,1,2,3,4-Pentachlorobutane is unique due to the specific positions of the chlorine atoms on the butane backbone. This arrangement can influence its chemical properties and reactivity compared to other pentachlorobutane isomers. For example, the presence of chlorine atoms at different positions can affect the compound’s boiling point, solubility, and its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
31391-27-2 |
|---|---|
Molekularformel |
C4H5Cl5 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,1,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-2(6)3(7)4(8)9/h2-4H,1H2 |
InChI-Schlüssel |
AGCPZMJBXSCWQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


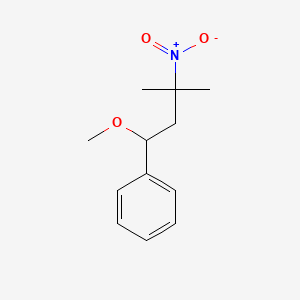
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

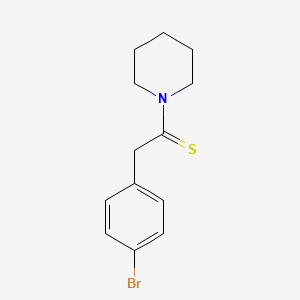
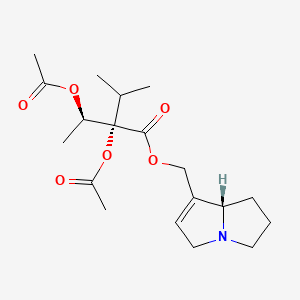
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

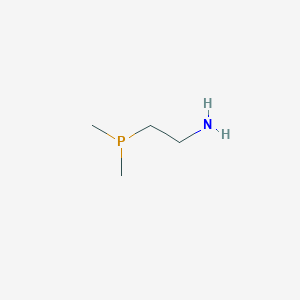
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
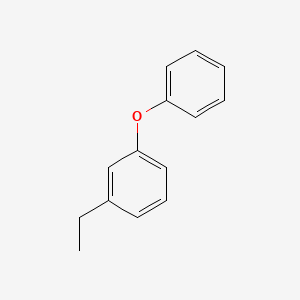
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
